

Unveiling B1912: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: **B1912**

Cat. No.: **B1666524**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic processes related to the phenazine derivative **B1912**. Identified as a potent antibacterial agent and an analog of the anti-leprosy drug clofazimine, **B1912**'s history is rooted in the mid-20th century exploration of novel therapeutic compounds. This document collates available scientific literature to present a detailed account for researchers and professionals in the field of drug development.

Discovery and Initial Characterization

B1912, a phenazine quinoneimine, emerged from the pioneering work of Vincent C. Barry and his colleagues in Ireland, who were instrumental in the development of clofazimine (B663) and a series of related phenazine compounds with significant antituberculosis and antileprosy activity. The initial synthesis and characterization of these compounds were part of a broader investigation into the therapeutic potential of this chemical class.

Subsequent studies in the 1970s by Morrison, Marley, and others further elucidated the biological activity of **B1912**. These investigations revealed its potent antibacterial properties and its interaction with DNA, a characteristic it shares with clofazimine. Research highlighted that **B1912** exhibits a significantly greater degree of DNA binding compared to its parent compound, a factor contributing to its biological effects, including observed nucleotoxicity and abortifacient activity in animal studies. The compound has also been identified as a potential impurity in the synthesis of clofazimine, designated as "Clofazimine Impurity 6".

Key Properties of **B1912**

Property	Value	Source
Chemical Name	1'-(4-chlorophenyl)-N-cyclohexyl-N-phenylspiro[3H-indole-3,3'-pyrrolidine]-2-amine	Inferred from Structure
CAS Number	24028-59-9	[1] [2]
Molecular Formula	C ₃₀ H ₂₇ ClN ₄	[1]
Molecular Weight	479.02 g/mol	[1]
Primary Activity	Antibacterial	[2]

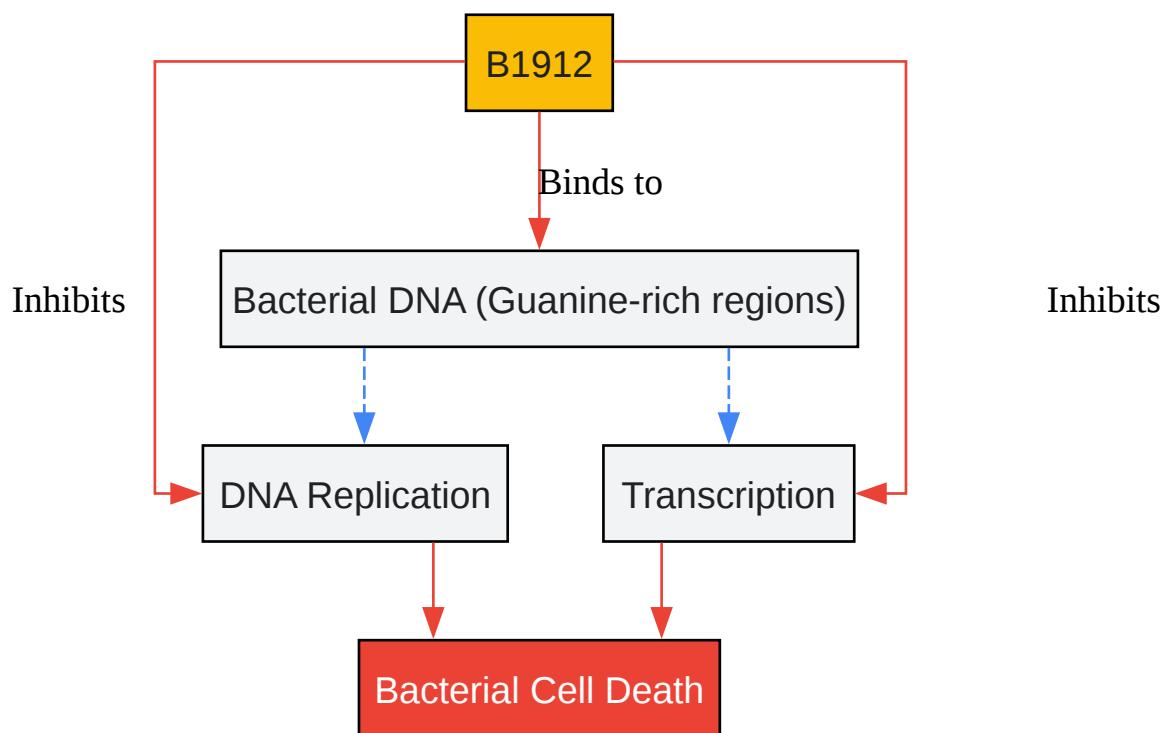
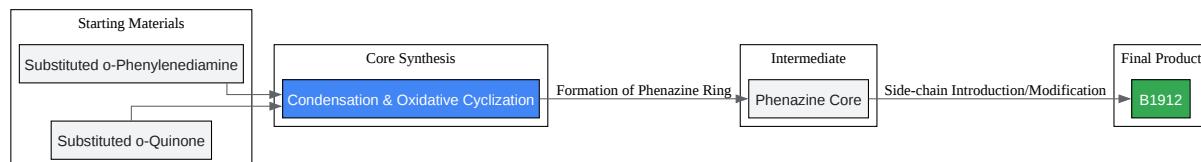
Synthesis Process

While the precise, step-by-step synthesis of **B1912** is not explicitly detailed in the readily available literature, its synthesis can be inferred from the general methods developed by Barry and his team for clofazimine and its analogs. The synthesis of the phenazine core is a key step, followed by the introduction of the specific side chains that characterize **B1912**.

The general synthesis of riminophenazines like clofazimine and its analogs typically involves the condensation of a substituted o-phenylenediamine with an o-quinone, followed by oxidative cyclization to form the phenazine ring system. The substituents on the final molecule are determined by the choice of starting materials.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for **B1912**, based on the known synthesis of clofazimine and related phenazine derivatives.



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